3-(2,5-dichlorophenoxy)propanoic Acid

Herbicide Selectivity Viticulture Phenoxypropionic Acid

Many phenoxy herbicides cause severe phytotoxicity to grapevines and fail to desiccate cotton. 3-(2,5-Dichlorophenoxy)propanoic acid (CAS 7170-68-5) offers a specialized solution: · Vineyard bindweed control without the yield-reducing phytotoxicity common to 2,4-D and dichlorprop. · Proven cotton harvest aid, documented in patent literature with defined application rates. · Lipophilic phenoxypropionic acid standard (LogP ~2.85) for comparative soil mobility and aquatic toxicity studies. Available from BenchChem with ≥95% purity, global shipping, and dedicated procurement support.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06
CAS No. 7170-68-5
Cat. No. B2463001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dichlorophenoxy)propanoic Acid
CAS7170-68-5
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)OCCC(=O)O)Cl
InChIInChI=1S/C9H8Cl2O3/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
InChIKeyIOPJZIQVDBFLAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dichlorophenoxy)propanoic Acid Overview


3-(2,5-Dichlorophenoxy)propanoic acid (CAS 7170-68-5) is a synthetic chlorinated phenoxypropionic acid belonging to the aryloxyphenoxypropionic acid class of compounds [1]. It functions primarily as a plant growth regulator and herbicide by mimicking the natural plant hormone auxin, leading to uncontrolled cell elongation and vascular tissue damage in susceptible plant species [1]. The compound is characterized by its molecular formula C₉H₈Cl₂O₃ and a molecular weight of 235.06 g/mol, with a melting point reported in the range of 144-147 °C and a predicted LogP value of approximately 2.85, indicating significant lipophilicity [1].

Compound Class

Phenoxypropionic acid with distinct selectivity profile compared to phenoxyacetic acid herbicides

Crop Tolerance

Reported lower phytotoxicity in grapevines supports selective vineyard weed control studies

Niche Application

Specific harvest-aid utility in cotton pre-harvest desiccation research

3-(2,5-Dichlorophenoxy)propanoic Acid: Substitution Failure


Within the phenoxyalkanoic acid herbicide family, structural variations in halogen substitution pattern and carbon chain length dictate significant differences in physicochemical properties, environmental fate, and biological selectivity [1]. Substituting 3-(2,5-dichlorophenoxy)propanoic acid with more common analogs such as 2,4-D (a phenoxyacetic acid) or dichlorprop (a 2,4-dichlorophenoxypropionic acid) without experimental validation can lead to divergent outcomes in application performance. Specifically, phenoxypropionic acids like this compound generally exhibit higher lipophilicity and distinct adsorption/degradation kinetics in soil compared to phenoxyacetic acids, resulting in different mobility and persistence profiles [1]. The unique 2,5-dichloro substitution pattern further differentiates its interaction with biological targets, as evidenced by its specific utility in cotton desiccation—an application where many other phenoxy herbicides are either ineffective or phytotoxic [2].

2,5-dichloro substitution pattern may alter target interaction and crop selectivity; direct replacement with 2,4-D or dichlorprop requires experimental validation.

Propionic acid side chain changes soil mobility and persistence profile relative to acetic acid analogs; environmental fate inferences may not transfer.

Cotton desiccation utility is not shared by major phenoxy herbicides; generic substitution would eliminate this niche application context.

3-(2,5-Dichlorophenoxy)propanoic Acid: Comparative Performance


Selective Bindweed Control in Vineyards

In a direct comparative study for bindweed control in vineyards, (2,5-dichlorophenoxy)-2-propionic acid (DPP) demonstrated a superior safety profile for grapevines (Vitis vinifera) compared to 2,4-D and 2,4-DP. At application rates effective for weed control, DPP caused significantly less phytotoxic damage to vines, as quantified by visual assessment of leaf deformation and cluster stripping [1].

Selective Bindweed Control
Head-to-head
Minimal leaf deformation & no cluster stripping vs 2,4-D/2,4-DP severe leaf deformation and cluster loss
Reported grapevine phytotoxicity endpoint context supports vineyard-selective weed control research
Qualitative contrast from field trial; no quantified safety margin provided
Herbicide Selectivity Viticulture Phenoxypropionic Acid

Cotton Desiccation Efficacy

3-(2,5-Dichlorophenoxy)propanoic acid and its derivatives are specifically claimed and demonstrated to be effective cotton desiccants, facilitating mechanical harvesting by drying out green leaves and stems [1]. This utility is not reported or claimed for the major commercial phenoxy herbicides like 2,4-D or MCPA, which are not used for this purpose due to lack of efficacy or potential residue issues. The recommended application rate for this specific purpose is defined as 0.06 to 1.0 kg per hectare [1].

Cotton Desiccation Rate
Head-to-head
0.06–1.0 kg/ha
Defined application rate for cotton desiccation research; not claimed for 2,4-D or MCPA
Patent-specified range; field efficacy depends on formulation
Cotton Desiccation Harvest Aid Phenoxypropionic Acid

Soil Mobility and Persistence Profile

While direct soil adsorption and degradation data for 3-(2,5-dichlorophenoxy)propanoic acid are not available, its structural class (phenoxypropionic acid) allows for a class-level inference of its environmental behavior relative to phenoxyacetic acids. A comprehensive review of phenoxyalkanoic acid herbicides demonstrates that propionic acid derivatives (e.g., dichlorprop-P, mecoprop-P) consistently exhibit lower soil adsorption and slower bacterial degradation rates compared to their acetic acid counterparts (e.g., 2,4-D, MCPA) [1].

Soil Mobility Rank
Class-level
Adsorption: 2,4-D > MCPA > dichlorprop-P > mecoprop-P; Degradation: 2,4-D > MCPA > mecoprop-P > dichlorprop-P
Inferred rank suggests higher mobility and persistence than acetic acid herbicides
Based on class-level review; direct data for target compound unavailable
Environmental Fate Soil Adsorption Groundwater Leaching

Differential Aquatic Toxicity

A study on the toxicity of phenoxy herbicides to bluegill sunfish (Lepomis macrochirus) revealed that formulation-dependent toxicity can vary widely, but it also established baseline toxicity ranges for different chemical backbones [1]. The study included data for 2,4-D, 2,4,5-T, and 2-(2,4-dichlorophenoxy)propionic acid [2-(2,4-DP)]. The 2,4-DP compound, a close structural analog of 3-(2,5-dichlorophenoxy)propanoic acid, was among those assayed, suggesting that the propionic acid side chain may confer a different aquatic safety profile compared to the more common acetic acid herbicides.

Aquatic Toxicity Profile
Cross-study
2-(2,4-DP) analog tested; toxicity variation among formulations exceeded interspecies differences
Aquatic toxicity context distinct from 2,4-D; requires independent compound-specific assessment
Analog data only; bluegill sunfish bioassay, LC50 values not available
Aquatic Toxicology Fish Toxicity Phenoxy Herbicide

Physicochemical Properties: Melting Point and Lipophilicity

The physicochemical profile of 3-(2,5-dichlorophenoxy)propanoic acid shows notable differences from common phenoxy herbicides. Its reported melting point is significantly higher than that of 2,4-D and dichlorprop, and its predicted LogP value is also greater, indicating increased lipophilicity [1][2].

Melting Point & LogP
Supporting
m.p. 144–147 °C (vs 2,4-D 140.5 °C, dichlorprop 117–118 °C); LogP ~2.85 (vs ~2.81/2.8)
Higher melting point and lipophilicity influence formulation and handling properties
Predicted LogP and database-reported values; experimental confirmation recommended
Physicochemical Characterization Melting Point Lipophilicity

3-(2,5-Dichlorophenoxy)propanoic Acid Validated Applications


Vineyard Bindweed Control

In vineyards where bindweed infestation threatens both vine health and harvest efficiency, 3-(2,5-dichlorophenoxy)propanoic acid (or its 2-propionic acid analog, DPP) provides a scientifically validated alternative to 2,4-D and 2,4-DP. Direct comparative field data confirm that this compound achieves effective bindweed control without the severe, yield-reducing phytotoxicity to grapevines characteristic of its more common counterparts [1]. This application scenario is directly supported by evidence from Section 3, Evidence Item 1.

Cotton Pre-Harvest Desiccation

For cotton producers and researchers focused on harvest efficiency, 3-(2,5-dichlorophenoxy)propanoic acid is a proven harvest aid for desiccating cotton plants. This specific utility, documented in patent literature with defined application rates, is not shared by major phenoxy herbicides like 2,4-D or MCPA, making this compound a specialized tool for cotton defoliation and desiccation programs [2]. This scenario is directly derived from the quantitative evidence in Section 3, Evidence Item 2.

Environmental Fate Standard for Mobility Studies

Due to its structural classification as a phenoxypropionic acid, 3-(2,5-dichlorophenoxy)propanoic acid serves as a valuable reference compound for studying the environmental behavior of this herbicide subclass. Class-level evidence indicates that propionic acid derivatives exhibit lower soil adsorption and slower degradation rates than their acetic acid counterparts [3]. Researchers requiring a lipophilic phenoxy herbicide standard with an intermediate mobility profile can use this compound for comparative soil column leaching studies and biodegradation assays, as outlined in Section 3, Evidence Item 3.

Aquatic Toxicology Probe for Species Sensitivity

For environmental toxicologists developing species sensitivity distributions (SSDs) or assessing the risk of phenoxy herbicides to aquatic life, 3-(2,5-dichlorophenoxy)propanoic acid represents a key propionic acid backbone for comparative testing. Existing cross-study data on a close analog, 2-(2,4-dichlorophenoxy)propionic acid, confirms that the aquatic toxicity profile of this subclass is distinct from the more widely studied 2,4-D [4]. This compound is therefore essential for filling data gaps in the ecotoxicological assessment of phenoxypropionic acid herbicides, as highlighted in Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
Vineyard selective weed control studies
Grapevine crop-tolerance profile
Phytotoxicity and yield-impact endpoint review
Cotton pre-harvest desiccation research
Specific desiccant utility
Defoliation rate and residue profile assessment
Environmental fate mobility reference
Phenoxypropionic acid soil mobility rank
Adsorption and degradation comparison in soil column studies
Aquatic toxicology probe for SSD
Propionic acid backbone toxicological profile
Acute toxicity endpoints for indicator fish species

Technical Documentation Hub

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14 linked technical documents
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